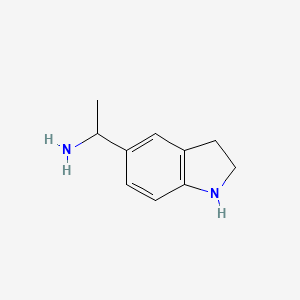

1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1H-indol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7,12H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQROIBMQDWLVQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)NCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765945-09-3 | |

| Record name | 1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Role of 1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine as a chemical intermediate

Technical Monograph: 1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine as a High-Value Pharmacophore Intermediate

Executive Summary: The "Privileged Scaffold" Status

This compound (CAS: 765945-09-3) represents a specialized class of chiral heterocyclic building blocks . Unlike simple tryptamines, this molecule features a saturated 2,3-dihydro core (indoline) and a chiral

In modern drug discovery, this intermediate serves two critical roles:

-

Fsp³-Rich Scaffold: It provides a non-planar, solubility-enhancing alternative to flat indole rings in kinase inhibitors and GPCR ligands.

-

Latent Indole Precursor: It acts as a stable "masked" indole. The indoline core is robust against oxidative degradation during multi-step synthesis, allowing for late-stage aromatization (oxidation) to generate 5-substituted indole therapeutics.

Chemical Profile & Physical Properties[1][2][3][4][5]

Before initiating synthesis or coupling, verify the material against these standard specifications.

| Property | Specification | Technical Note |

| IUPAC Name | This compound | Often referred to as 5-(1-aminoethyl)indoline. |

| Molecular Formula | C₁₀H₁₄N₂ | |

| Molecular Weight | 162.23 g/mol | |

| Chirality | 1 Chiral Center (C | Usually synthesized as racemate; requires resolution for bioactivity. |

| pKa (Conjugate Acid) | ~9.5 (Primary amine) | The indoline nitrogen (N1) is significantly less basic (pKa ~ -2) due to resonance. |

| Stability | Air-sensitive (Oxidation) | Critical: Free base absorbs CO₂ and oxidizes to indole in air. Store as HCl or Tartrate salt under Argon. |

Synthetic Logic & Production Workflow

The synthesis of this intermediate exploits the unique reactivity of the indoline ring. Unlike indoles, which undergo electrophilic substitution at C3, indolines direct substitution to C5 (para to the nitrogen), mimicking an activated aniline.

The "C5-Directing" Synthesis Protocol

Reaction Causality: We utilize the para-directing power of the N-acetyl indoline to install the ethyl side chain exclusively at position 5, avoiding the mixture of isomers common in direct indole functionalization.

Step-by-Step Methodology:

-

Protection (N-Acylation):

-

Reagent: Acetic anhydride (

), TEA, DCM. -

Logic: Protects N1 to prevent polymerization and directs the next substitution.

-

Validation: TLC shows disappearance of N-H stretch; shift in retention time.

-

-

Friedel-Crafts Acylation (C-C Bond Formation):

-

Reductive Amination (The Chiral Center):

-

Reagents:

, -

Logic: Converts the C5-ketone to the primary amine.

-

Chiral Option: Use of Ellman’s auxiliary (

-butanesulfinamide) here allows for the isolation of enantiomerically pure (R) or (S) amine.

-

-

Global Deprotection:

-

Reagents: HCl/MeOH reflux.

-

Result: Removes the N1-acetyl group and generates the target molecule as a Dihydrochloride salt.

-

Visualizing the Pathway (DOT Diagram)

Caption: Figure 1. Regioselective synthesis pathway exploiting the para-directing nature of the N-protected indoline to secure C5 substitution.

Application as a Chemical Intermediate

The primary value of this molecule lies in its versatility as a "divergent point" in library synthesis.

Route A: The "Aromatization" Strategy (Indole Synthesis)

Researchers often struggle to synthesize 5-(1-aminoethyl)indoles directly due to the instability of the electron-rich indole ring during Friedel-Crafts reactions.

-

Protocol: Perform all medicinal chemistry couplings (e.g., amide formation on the primary amine) using the indoline intermediate.

-

Late-Stage Oxidation: Once the complex molecule is built, treat with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ in dioxane.

-

Result: The indoline desaturates to the indole, "locking in" the aromaticity and planarity required for 5-HT receptor binding.

Route B: Kinase Inhibitor Scaffold (The "Bent" Conformation)

In kinase drug discovery, flat molecules (indoles) often suffer from poor solubility and "brick-dust" properties.

-

Utility: Retaining the indoline core (avoiding oxidation) keeps the C2-C3 bond as

. This introduces a "pucker" in the ring system (non-planar), which:-

Increases aqueous solubility.

-

Allows the molecule to access unique sub-pockets in the ATP binding site that flat indoles cannot reach.

-

Self-Validating Analytical Protocols

To ensure trust in your experimental data, use these internal checks:

-

NMR Validation (Regiochemistry):

-

Check: In the ¹H NMR of the intermediate, look for the aromatic region.

-

Pass Criteria: You must see a distinct splitting pattern for a 1,2,4-trisubstituted benzene (a doublet, a doublet of doublets, and a singlet). If you see a triplet, you have substitution at C4 or C6 (incorrect isomer).

-

Key Signal: The C7 proton (adjacent to N) usually appears as a doublet at ~6.5-6.7 ppm.

-

-

Chiral Purity (HPLC):

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

-

Requirement: Enantiomeric Excess (ee) > 98% is required for biological assays, as the (R) and (S) isomers often have opposing biological effects (agonist vs antagonist).

-

References

-

PubChem Compound Summary. this compound. National Center for Biotechnology Information. [Link]

-

Wei, H., et al. (2023). Development and Application of Indolines in Pharmaceuticals.[3] ChemistryOpen, 12(2). [Link]

-

Rakitin, O. A., et al. Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine. Molbank (MDPI). [Link]

-

NIST Chemistry WebBook. Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)- (Structural Analog Data). [Link]

Sources

The Tale of Two Scaffolds: A Senior Application Scientist's Guide to Indole and Indoline Pharmacophores in Drug Design

Executive Summary

In the landscape of medicinal chemistry, the indole scaffold has long been revered as a "privileged" structure, a testament to its prevalence in biologically active natural products and its remarkable success in generating a multitude of approved drugs.[1] However, the strategic modification of this venerable core, particularly its saturation to the indoline scaffold, is an increasingly important tactic in the drug hunter's arsenal. This in-depth technical guide provides a critical comparison of the indole and indoline pharmacophores, moving beyond a simple catalog of their occurrences to a nuanced exploration of the strategic considerations that guide the choice between these two closely related, yet distinct, heterocyclic systems. We will delve into the fundamental differences in their electronic and conformational properties, and how these translate into tangible consequences for biological activity, selectivity, and pharmacokinetic profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of each scaffold to design more effective and safer therapeutics.

The Indole and Indoline Scaffolds: A Tale of Aromaticity and Flexibility

At first glance, the indole and indoline structures appear deceptively similar, both featuring a benzene ring fused to a five-membered nitrogen-containing ring. The critical distinction lies in the saturation of the C2-C3 bond in the pyrrole ring of indoline, a seemingly minor alteration that profoundly impacts the molecule's fundamental properties.

Indole: The indole core is a planar, aromatic system with a delocalized 10-π electron system. This aromaticity confers significant chemical stability and dictates its preferred modes of interaction with biological targets, often involving π-π stacking and hydrogen bonding.

Indoline: In contrast, the saturation of the C2-C3 bond in indoline disrupts the aromaticity of the five-membered ring, introducing sp3-hybridized carbons. This results in a non-planar, more flexible structure. This added three-dimensionality can be a significant advantage in drug design, allowing for more precise conformational sampling of a target's binding pocket.

A Comparative Analysis of Physicochemical Properties

The choice between an indole and an indoline scaffold can have significant consequences for a molecule's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Indole | Indoline | Rationale for Difference |

| LogP (Lipophilicity) | Generally higher | Generally lower | The planar, aromatic nature of indole leads to greater lipophilicity. The non-planar, more polar nature of the indoline ring tends to decrease lipophilicity. |

| Aqueous Solubility | Generally lower | Generally higher | The increased polarity and hydrogen bonding capacity of the indoline nitrogen, which is a more basic secondary amine, often leads to improved aqueous solubility. |

| Hydrogen Bonding | N-H is a hydrogen bond donor. The π-system can act as a weak hydrogen bond acceptor. | N-H is a stronger hydrogen bond donor and acceptor. | The lone pair on the indoline nitrogen is more localized and available for hydrogen bonding compared to the delocalized lone pair in the indole's aromatic system. |

| Dipole Moment | Lower | Higher | The loss of aromaticity and the presence of the sp3-hybridized atoms in the indoline ring lead to a greater separation of charge and a higher dipole moment. |

The Pharmacological Landscape: A Head-to-Head Comparison

The decision to employ an indole or indoline scaffold is ultimately driven by the desired biological activity and selectivity profile. While both are versatile pharmacophores, their distinct electronic and structural features can lead to significant differences in potency and target engagement.

Case Study: α1A-Adrenoceptor Antagonists

A compelling example of a direct comparison between indole and indoline derivatives is in the development of selective α1A-adrenoceptor antagonists for the treatment of benign prostatic hyperplasia (BPH).[2][3] A study systematically synthesized and evaluated a series of both indole and indoline-based compounds.[2][3]

| Compound | Scaffold | IC50 (nM) for α1A-AR | Selectivity (α1B/α1A) | Selectivity (α1D/α1A) |

| (R)-14r | Indoline | 2.7 | 640.1 | 408.2 |

| (R)-23l | Indole | 1.9 | 1506 | 249.6 |

| Silodosin (Marketed Drug) | Indoline | 1.9 | 285.9 | 14.4 |

In this specific series, both the indole and indoline analogs exhibited high potency, with the indole derivative (R)-23l showing slightly higher potency and significantly greater selectivity against the α1B subtype compared to its indoline counterpart (R)-14r.[2][3] This highlights that the choice between the two scaffolds is not always straightforward and is highly dependent on the specific target and the desired selectivity profile.

Indoline in Anti-inflammatory and Antioxidant Drug Discovery

Recent research has underscored the potential of the indoline scaffold in the development of potent anti-inflammatory and antioxidant agents. A study on novel indoline derivatives demonstrated that substitution at the 1-position with chains containing amino, ester, amide, or alcohol groups led to compounds with significantly enhanced activity compared to unsubstituted indoline.[1] Several of these derivatives exhibited anti-inflammatory effects at concentrations 100-fold lower than the parent indoline.[1] This suggests that the indoline core can serve as a valuable template for the design of potent modulators of inflammatory pathways.

Navigating the ADME Maze: The Impact of Saturation

A primary motivation for considering the indole-to-indoline switch is the potential for improving a compound's ADME properties. The increased polarity and solubility of the indoline scaffold can lead to a more favorable pharmacokinetic profile.

Metabolic Stability

The electron-rich nature of the indole ring makes it susceptible to oxidative metabolism by cytochrome P450 enzymes. Common metabolic pathways include hydroxylation at various positions on the ring, which can lead to the formation of reactive metabolites or rapid clearance. The saturation of the C2-C3 bond in indoline can alter the metabolic hotspots of the molecule, potentially blocking sites of metabolism and improving metabolic stability. However, the indoline nitrogen can also be a site of metabolism, such as N-dealkylation.

Permeability

The balance between lipophilicity and hydrophilicity is crucial for oral bioavailability. While the increased polarity of indolines can enhance aqueous solubility, it may also reduce passive membrane permeability. The optimal balance will depend on the specific substituents on the scaffold.

Experimental Protocols for Comparative Evaluation

To rigorously compare indole and indoline analogs, a suite of standardized in vitro assays is essential.

In Vitro Metabolism Assay

Objective: To assess the metabolic stability of a compound in the presence of liver enzymes.

Methodology:

-

Preparation of Liver Microsomes or S9 Fractions: Obtain commercially available or prepare in-house liver microsomes or S9 fractions from the desired species (e.g., human, rat, mouse).

-

Incubation: Incubate the test compound (typically at a final concentration of 1 µM) with the liver fractions and a NADPH-regenerating system at 37°C.

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

-

Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial membrane.

Methodology:

-

Plate Preparation: Use a 96-well filter plate coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

-

Donor and Acceptor Solutions: Add the test compound to the donor wells and a buffer solution to the acceptor wells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 4-18 hours).

-

Quantification: Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

-

Permeability Calculation: Calculate the effective permeability (Pe) of the compound.

Caco-2 Permeability Assay

Objective: To assess the permeability of a compound across a monolayer of human intestinal cells, which can model both passive and active transport.

Methodology:

-

Cell Culture: Culture Caco-2 cells on permeable supports in a transwell plate for 21-25 days to allow for differentiation into a polarized monolayer.

-

Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

Permeability Assay: Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

-

Sampling: Collect samples from the receiver compartment at various time points.

-

Analysis: Quantify the concentration of the compound in the samples by LC-MS/MS.

-

Papp Calculation: Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions. The ratio of these values (efflux ratio) can indicate the involvement of active efflux transporters.

Visualizing the Impact: Signaling Pathways and Workflows

Graphviz diagrams can be powerful tools for visualizing the complex biological systems in which indole and indoline-based drugs operate, as well as the experimental workflows used to evaluate them.

Simplified Kinase Signaling Pathway

Many indole and indoline derivatives are potent kinase inhibitors. The following diagram illustrates a simplified generic kinase signaling pathway that can be targeted by such compounds.

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for indole and indoline-based kinase inhibitors.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for the comparative evaluation of a pair of indole and indoline analogs.

Caption: A generalized workflow for the parallel evaluation and comparison of indole and indoline analogs in a drug discovery program.

Conclusion: A Strategic Choice in Modern Drug Design

The choice between an indole and an indoline pharmacophore is a nuanced decision that requires a deep understanding of their fundamental properties and the specific goals of a drug discovery program. While the indole scaffold remains a cornerstone of medicinal chemistry, the indoline core offers a compelling alternative with the potential for improved physicochemical properties and novel intellectual property. The strategic saturation of the indole ring can be a powerful tool to modulate potency, enhance selectivity, and optimize the ADME profile of a lead compound. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the judicious application of both indole and indoline scaffolds will undoubtedly continue to fuel the discovery of innovative and life-changing medicines.

References

-

Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists. Journal of Medicinal Chemistry. [Link]

-

Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis, and Biological Evaluation of Indoline and Indole Derivatives as Potent and Selective α1A-Adrenoceptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Scalable Synthesis of 1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine: A Comprehensive Guide for Pharmaceutical Development

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine and its derivatives are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds. The indoline core, coupled with a chiral ethylamine side chain, provides a versatile scaffold for interacting with a range of biological targets. The stereochemistry of the amine is often crucial for biological activity, necessitating scalable and efficient synthetic routes to access enantiomerically pure forms of this key intermediate. This guide provides a comprehensive overview of scalable synthesis protocols, from the preparation of the key precursor to the final chiral amine, with a focus on practical application in a drug development setting.

Strategic Approaches to Synthesis

The synthesis of this compound can be broadly divided into two key stages: the formation of the 5-acetylindoline precursor and the subsequent conversion to the target chiral amine. Two primary strategies are commonly employed to obtain the final enantiomerically pure product:

-

Racemic Synthesis followed by Chiral Resolution: This approach involves the synthesis of a racemic mixture of the amine, which is then separated into its constituent enantiomers. This is often a robust and cost-effective method for large-scale production.

-

Asymmetric Synthesis: This strategy aims to directly synthesize the desired enantiomer, minimizing the loss of material associated with resolving a racemic mixture.

This guide will detail a scalable racemic synthesis followed by a classical chiral resolution, a widely adopted and practical approach in industrial settings.

Part 1: Scalable Synthesis of the Key Intermediate: 5-Acetyl-2,3-dihydro-1H-indole

The most common and scalable method for the synthesis of 5-acetyl-2,3-dihydro-1H-indole is the Friedel-Crafts acylation of indoline or a protected derivative.

Protocol 1: Friedel-Crafts Acylation of N-Acetylindoline

This protocol involves the protection of the indoline nitrogen via acetylation, followed by Friedel-Crafts acylation and subsequent deprotection. N-acetylation prevents side reactions at the nitrogen atom and directs the acylation to the desired 5-position of the aromatic ring.

Step 1: N-Acetylation of Indoline

-

Reaction: Indoline is reacted with acetic anhydride to form N-acetylindoline.

-

Rationale: The acetyl group serves as a protecting group for the secondary amine of the indoline, preventing it from reacting with the Lewis acid catalyst in the subsequent Friedel-Crafts step.

Step 2: Friedel-Crafts Acylation

-

Reaction: N-acetylindoline is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce the acetyl group at the 5-position.

-

Causality: The Lewis acid activates the acetyl chloride, forming a highly electrophilic acylium ion. The electron-rich aromatic ring of the N-acetylindoline then attacks this electrophile, leading to substitution, predominantly at the para-position (C5) due to steric and electronic effects.

Step 3: N-Deprotection

-

Reaction: The acetyl group is removed from the nitrogen by hydrolysis under acidic or basic conditions to yield 5-acetyl-2,3-dihydro-1H-indole.

-

Rationale: This step regenerates the free amine on the indoline ring, making the intermediate ready for the subsequent reductive amination.

Illustrative Workflow for 5-Acetylindoline Synthesis

Caption: Synthetic pathway to 5-acetyl-2,3-dihydro-1H-indole.

Detailed Experimental Protocol: Gram-Scale Synthesis of 5-Acetylindoline

Materials:

-

Indoline

-

Acetic anhydride

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

N-Acetylation: To a stirred solution of indoline (1.0 eq) in dichloromethane (DCM), add acetic anhydride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-acetylindoline.

-

Friedel-Crafts Acylation: In a separate flask, suspend anhydrous aluminum chloride (2.5 eq) in DCM and cool to 0 °C. Add acetyl chloride (1.2 eq) dropwise to form the acylium ion complex. To this mixture, add a solution of N-acetylindoline (1.0 eq) in DCM dropwise, maintaining the temperature below 5 °C. Stir the reaction at this temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up and Deprotection: Carefully pour the reaction mixture onto crushed ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the solvent to obtain crude N-acetyl-5-acetylindoline. For deprotection, reflux the crude product in a mixture of ethanol and concentrated HCl for 4-6 hours.

-

Purification: After cooling, neutralize the reaction mixture with a concentrated NaOH solution and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 5-acetyl-2,3-dihydro-1H-indole can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

| Parameter | Value/Condition | Rationale |

| Starting Material | Indoline | Readily available and cost-effective. |

| Protecting Group | Acetyl | Easy to introduce and remove; directs acylation. |

| Acylating Agent | Acetyl chloride | Highly reactive for Friedel-Crafts acylation. |

| Catalyst | Aluminum chloride (AlCl₃) | A strong Lewis acid to activate the acylating agent. |

| Solvent | Dichloromethane (DCM) | Inert and effective for Friedel-Crafts reactions. |

| Purification | Column Chromatography | Standard method for obtaining high purity intermediate. |

Part 2: Synthesis of this compound via Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from ketones or aldehydes.[1] In this case, 5-acetyl-2,3-dihydro-1H-indole is converted to the target primary amine.

Protocol 2: Reductive Amination using Ammonium Formate (Leuckart-Wallach Reaction)

The Leuckart-Wallach reaction is a classic method for the reductive amination of carbonyl compounds using formic acid or its derivatives as the reducing agent and ammonia source.[2]

-

Reaction: 5-acetyl-2,3-dihydro-1H-indole is heated with ammonium formate. The reaction proceeds through the in-situ formation of an imine, which is then reduced by formate.

-

Causality: Ammonium formate serves as both the ammonia source for imine formation and the hydride donor (in the form of formic acid) for the reduction of the imine to the amine. This one-pot procedure is advantageous for its simplicity and the use of inexpensive reagents.

Illustrative Workflow for Reductive Amination

Caption: Reductive amination via the Leuckart-Wallach reaction.

Detailed Experimental Protocol: Scalable Reductive Amination

Materials:

-

5-Acetyl-2,3-dihydro-1H-indole

-

Ammonium formate

-

Formic acid (optional, to drive the reaction)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Toluene or other suitable organic solvent for extraction

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, combine 5-acetyl-2,3-dihydro-1H-indole (1.0 eq) and ammonium formate (5-10 eq).

-

Heating: Heat the mixture to 160-180 °C and maintain this temperature for 6-12 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, add a solution of hydrochloric acid to the reaction mixture to hydrolyze any remaining formamide byproducts and to protonate the amine product.

-

Extraction and Isolation: Make the aqueous solution basic with a concentrated solution of sodium hydroxide. Extract the liberated amine with an organic solvent such as toluene or ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude racemic this compound can be purified by vacuum distillation or by crystallization of its salt (e.g., hydrochloride salt).

| Parameter | Value/Condition | Rationale |

| Amine Source | Ammonium formate | Inexpensive and serves as both ammonia and hydride source. |

| Reducing Agent | Formate (from ammonium formate) | Effective for imine reduction at high temperatures. |

| Temperature | 160-180 °C | Required to drive the Leuckart-Wallach reaction. |

| Work-up | Acid hydrolysis followed by basification | Removes byproducts and isolates the free amine. |

| Purification | Vacuum distillation or salt crystallization | Suitable for large-scale purification of amines. |

Part 3: Chiral Resolution of this compound

For many pharmaceutical applications, a single enantiomer of the chiral amine is required. Diastereomeric salt crystallization is a well-established and scalable method for resolving racemic amines.[3][4]

Protocol 3: Chiral Resolution using (+)-Tartaric Acid

-

Principle: The racemic amine is reacted with a single enantiomer of a chiral acid, in this case, (+)-tartaric acid. This forms a pair of diastereomeric salts which have different physical properties, including solubility.

-

Separation: Due to the difference in solubility, one of the diastereomeric salts will preferentially crystallize from a suitable solvent, allowing for its separation by filtration.

-

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base to liberate the enantiomerically pure amine.

Illustrative Workflow for Chiral Resolution

Caption: Chiral resolution of a racemic amine using a chiral acid.

Detailed Experimental Protocol: Large-Scale Chiral Resolution

Materials:

-

Racemic this compound

-

(+)-Tartaric acid

-

Methanol or Ethanol

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or other suitable organic solvent

Procedure:

-

Salt Formation: Dissolve the racemic amine (1.0 eq) in a minimal amount of hot methanol or ethanol. In a separate flask, dissolve (+)-tartaric acid (0.5-1.0 eq) in the same solvent, also heated.

-

Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. The enantiomeric purity of the amine in the crystallized salt can be determined by chiral HPLC analysis after a small sample is basified.

-

Recrystallization (Optional): If the desired enantiomeric excess is not achieved, the diastereomeric salt can be recrystallized from the same solvent to improve its purity.

-

Liberation of the Free Amine: Suspend the resolved diastereomeric salt in water and add a concentrated solution of sodium hydroxide until the pH is strongly basic.

-

Extraction and Isolation: Extract the liberated enantiomerically enriched amine with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

| Parameter | Value/Condition | Rationale |

| Resolving Agent | (+)-Tartaric acid | Readily available, inexpensive, and effective for resolving amines. |

| Solvent | Methanol or Ethanol | Common solvents for diastereomeric salt crystallization. |

| Crystallization | Slow cooling | Promotes the formation of larger, purer crystals. |

| Purity Analysis | Chiral HPLC | Standard method for determining enantiomeric excess. |

| Liberation | Basification with NaOH | Efficiently breaks the salt and frees the amine. |

Part 4: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and enantiomeric excess of the final product.

1. Spectroscopic Analysis:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of this compound. Expected signals would correspond to the protons and carbons of the indoline ring and the ethylamine side chain.[5][6][7][8]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.[5]

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the primary amine and the aromatic C-H bonds.[5][9]

2. Purity Analysis:

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product.

-

Chiral HPLC: To determine the enantiomeric excess (e.e.) of the resolved amine. A suitable chiral stationary phase (e.g., a polysaccharide-based column) and mobile phase system must be developed.[10]

Typical Chiral HPLC Conditions:

| Parameter | Condition |

| Column | Chiralpak AD-H or similar polysaccharide-based column |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Conclusion

The scalable synthesis of enantiomerically pure this compound is a critical process for the development of various pharmaceutical agents. The protocols outlined in this guide, from the Friedel-Crafts acylation of indoline to the reductive amination and subsequent chiral resolution, provide a robust and practical framework for the large-scale production of this valuable intermediate. Careful optimization of each step and rigorous analytical characterization are paramount to ensure the quality and consistency required in a drug development setting.

References

Sources

- 1. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex [sioc-journal.cn]

- 2. scispace.com [scispace.com]

- 3. stereoelectronics.org [stereoelectronics.org]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. mdpi.com [mdpi.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. d-scholarship.pitt.edu [d-scholarship.pitt.edu]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Reagents and conditions for synthesizing indoline ethanamines

Executive Summary & Strategic Importance

Indoline ethanamines (2,3-dihydrotryptamines) represent a privileged scaffold in neuropsychiatric drug discovery. Unlike their aromatic indole counterparts (tryptamines), indolines possess a chiral center at C2 and a non-planar "pucker" conformation, significantly altering their binding affinity profiles for 5-HT receptors and monoamine transporters.

This guide addresses the primary synthetic challenge: Chemoselective reduction of the indole core while preserving the sensitive ethanamine side chain.

We present two validated protocols:

-

The "Workhorse" Method: Sodium Cyanoborohydride (

) in Acetic Acid. Best for high yields and functional group tolerance. -

The "Green" Method: Magnesium in Methanol (

). Best for scale-up and avoiding toxic boron waste.

Strategic Analysis of Synthetic Routes

The choice of reagent dictates the impurity profile and stereochemical outcome.

| Feature | Method A: | Method B: | Method C: Catalytic Hydrogenation ( |

| Mechanism | Hydride transfer to protonated iminium | Single Electron Transfer (SET) | Heterogeneous surface catalysis |

| Selectivity | Excellent (Reduces C2=C3 only) | High (Tolerates non-conjugated olefins) | Low (Risk of over-reduction to octahydroindole) |

| Side Chain Stability | High (Primary amines stable in AcOH) | High | Moderate (Risk of poisoning catalyst) |

| Safety Profile | High Risk: Generates HCN if mishandled | Low Risk: Flammable solvent only | Moderate: Pressurized |

| Throughput | High (Fast kinetics) | Medium (Induction period) | Low (Slow kinetics without high pressure) |

Protocol A: Chemoselective Reduction via Sodium Cyanoborohydride

Principle:

Indoles are electron-rich and resistant to nucleophilic hydride attack. However, in glacial acetic acid, the C3 position is protonated, generating a highly electrophilic indoleninium cation (iminium species).

Reagents & Materials

-

Substrate: Tryptamine derivative (1.0 equiv)

-

Reducing Agent: Sodium Cyanoborohydride (

) (2.0 - 3.0 equiv) -

Solvent: Glacial Acetic Acid (AcOH) (0.2 M concentration)

-

Quench: 20% Aqueous NaOH or

Step-by-Step Methodology

-

Setup (Fume Hood Mandatory):

-

Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Critical Safety Note: Ensure the scrubber or ventilation is active. Contact between

and acid releases trace Hydrogen Cyanide (HCN).[1]

-

-

Dissolution:

-

Charge the Tryptamine substrate into the flask.

-

Add Glacial Acetic Acid slowly at room temperature (RT). The amine will protonate immediately; ensure full dissolution.

-

-

Reagent Addition:

-

Cool the solution to 10–15°C (water bath).

-

Add

portion-wise over 20 minutes. -

Why? Adding all at once causes a rapid exotherm and potential "runaway" gas evolution (

and

-

-

Reaction:

-

Warm to RT and stir for 2–4 hours.

-

Monitoring: Use TLC (System: 10% MeOH/DCM + 1%

). -

Visual Cue: Indoles turn pink/purple with Ehrlich’s reagent; Indolines usually turn faint yellow or do not stain.

-

-

Workup (The "Alkaline Swing"):

-

Extraction:

-

Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

-

Wash combined organics with brine, dry over

, and concentrate.[6]

-

Visualization: The Iminium Trap Mechanism

Caption: The "Iminium Trap" mechanism. Acidic conditions convert the nucleophilic indole into an electrophilic cation, enabling hydride attack.

Protocol B: Metal-Free Reduction via Magnesium in Methanol

Principle:

This method utilizes Single Electron Transfer (SET) from Magnesium metal (

Reagents & Materials

-

Substrate: Tryptamine derivative (1.0 equiv)

-

Reagent: Magnesium turnings (Mg) (10.0 - 20.0 equiv)

-

Solvent: Methanol (MeOH) (anhydrous preferred)

Step-by-Step Methodology

-

Activation:

-

Use Mg turnings (not powder, which can be pyrophoric).

-

Optional: Activate Mg by washing with 0.1M HCl then Acetone, or adding a crystal of Iodine (

) to the reaction.

-

-

Reaction Assembly:

-

Dissolve substrate in MeOH (0.1 M).

-

Add Mg turnings.[7]

-

-

Initiation:

-

Completion:

-

Monitor by TLC. Reaction times are typically 4–12 hours.

-

Note: If Mg is consumed before completion, add more turnings (5 equiv).

-

-

Workup:

-

Filter off unreacted Mg.

-

Pour filtrate into saturated

solution (to dissolve Mg salts). -

Extract with EtOAc.[8]

-

Troubleshooting & Critical Control Points

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Acid concentration too low (Method A) | Ensure Glacial AcOH is used; water inhibits the iminium formation. |

| N-Alkylation (Methylation) | Formaldehyde impurity | Ensure MeOH/AcOH are aldehyde-free. |

| Polymerization | Temperature too high | Keep reaction <20°C during reagent addition. |

| Product Re-oxidation | Air sensitivity | Indolines can oxidize back to indoles. Store under Argon at -20°C. |

Decision Logic for Method Selection

Caption: Selection logic based on substrate functionality. Acid-labile groups require the Mg/MeOH route.

References

-

Gribble, G. W., et al. (1974). "Reactions of Sodium Borohydride in Acidic Media. I. Reduction of Indoles and Alkylated Indoles to Indolines." Journal of the American Chemical Society.[4] Link

-

Gribble, G. W. (2000). "Recent developments in indole ring synthesis-methodology and applications." Journal of the Chemical Society, Perkin Transactions 1. Link

-

Magnus, P., et al. (1987). "Magnesium in Methanol Reduction of Indoles." Tetrahedron Letters. Link

-

Borch, R. F., et al. (1971).[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[4] Link

-

Somei, M., et al. (2001). "Preparation of 1-Hydroxyindoles and Their Reduction to Indolines." Heterocycles. Link

Sources

- 1. Sodium cyanoborohydride [organic-chemistry.org]

- 2. scribd.com [scribd.com]

- 3. mdpi.com [mdpi.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lib.ysu.am [lib.ysu.am]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Indoline synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis [mdpi.com]

Technical Application Note: Handling, Storage, and Purification Protocols for Air-Sensitive Indoline Amines

Abstract

Indoline amines (2,3-dihydroindoles) represent a critical scaffold in medicinal chemistry and organometallic catalysis. However, their electron-rich nature and thermodynamic drive toward aromatization (oxidation to indoles) render them highly susceptible to oxidative degradation upon exposure to atmospheric oxygen. This application note details rigorous protocols for the handling, purification, and long-term storage of air-sensitive indolines. It synthesizes field-proven Schlenk techniques with mechanistic insights to minimize decomposition and ensure data integrity in drug development workflows.

The Chemistry of Degradation: Why Indolines Fail

To handle indolines effectively, one must understand the "enemy": oxidative aromatization. Unlike standard aliphatic amines, indolines possess a thermodynamic driving force to lose two hydrogen atoms and restore the aromaticity of the pyrrole ring, forming an indole.

Mechanistic Pathway

The degradation typically follows a radical-mediated pathway, often accelerated by light (photo-oxidation) and trace transition metals:

-

Initiation: Hydrogen abstraction (usually at the C-2 or C-3 position) or single-electron transfer (SET) generates a radical cation.

-

Propagation: Reaction with triplet oxygen (

) forms peroxy radicals. -

Termination/Aromatization: Elimination of

or hydroperoxides leads to the fully aromatic indole or complex polymerized "tars" (often observed as rapid browning/blackening of the oil).

Key Insight: The

Solvent Preparation: The First Line of Defense

Standard "HPLC Grade" solvents contain sufficient dissolved oxygen (approx. 2–9 mM) to degrade sensitive indoline libraries. Sparging with nitrogen is insufficient for highly sensitive species. The Freeze-Pump-Thaw (FPT) method is the required standard.

Protocol: Freeze-Pump-Thaw Degassing

Objective: Remove dissolved gases (O2, N2, Ar) from reaction solvents.

Equipment: Schlenk line (high vacuum <0.1 mmHg), liquid nitrogen (

Step-by-Step Workflow:

-

Fill: Transfer solvent to a Schlenk flask (max 50% volume to prevent cracking).[1] Add a stir bar.

-

Freeze: Submerge flask in

. Wait until solvent is fully solid. Stopcock must be CLOSED. -

Evacuate: Open stopcock to high vacuum. Pump for 5–10 minutes. (Solvent does not sublime significantly if fully frozen).

-

Thaw: Close stopcock. Remove from

. Thaw in a warm water bath. Gas bubbles will evolve rapidly. -

Repeat: Perform cycles 2–4 a minimum of three times .

-

Backfill: After the final thaw, backfill with dry Argon or Nitrogen.

Visualization: FPT Workflow

Figure 1: The Freeze-Pump-Thaw (FPT) cycle. A minimum of 3 cycles is required to reduce dissolved oxygen to ppm levels.

Synthesis & Manipulation Protocols

Inert Atmosphere Transfer (Schlenk Technique)

Never pour air-sensitive indolines. Use positive-pressure cannula or syringe transfer techniques.

-

Glassware: All flasks must be oven-dried (120°C, >2 hrs) and hot-assembled under

flow. -

Pressure: Maintain a slight positive pressure (bubbler active) to prevent air ingress if a seal leaks.

-

Syringe Prep: "Purge" the syringe by pulling

and expelling it 3 times before drawing the liquid.

Reaction Monitoring

Do not take aliquots and expose them to air for TLC.

-

Technique: Use a long needle to withdraw 20 µL under

flow. -

Quench: Immediately quench the aliquot in a vial containing antioxidant-stabilized solvent (e.g., DCM with 0.01% BHT) before analysis.

Purification: The "Danger Zone"

The most common point of failure is chromatography. Silica gel is acidic (

Stationary Phase Selection

Avoid: Standard Silica Gel (unless treated). Preferred: Neutral Alumina (Brockmann Grade III) or Amine-Functionalized Silica.

Protocol: Triethylamine (TEA) Passivated Silica

If Alumina is unavailable, you must neutralize the silica.

-

Slurry Preparation: Prepare the silica slurry using Hexanes/EtOAc containing 1–2% Triethylamine (TEA) .

-

Column Flushing: Flush the packed column with 2 column volumes (CV) of the TEA-doped eluent.

-

Elution: Run the purification using the TEA-doped solvent system.

-

Workup: TEA has a high boiling point. It must be removed via high-vacuum azeotrope or by washing the collected fractions with saturated

(rapidly) if the product is stable to mild aqueous wash.

Visualization: Purification Decision Logic

Figure 2: Decision tree for selecting the appropriate stationary phase to prevent acid-catalyzed oxidation during purification.

Storage and Stability Monitoring

Once purified, indolines must be stored to arrest thermodynamic aromatization.

Storage Conditions Table

| Parameter | Requirement | Rationale |

| Atmosphere | Argon (Ar) | Ar is heavier than air, forming a "blanket" over the solid/oil. |

| Temperature | -20°C or -80°C | Arrhenius equation: lowering T significantly slows oxidation kinetics. |

| Container | Amber Vial + Parafilm/Tape | Amber glass blocks UV light (prevents photo-initiation). Tape seals the cap gap. |

| State | Salt Form (HCl/TFA) | Pro-Tip: Convert free base to HCl or Oxalate salt if possible. Salts are crystalline and oxidation-resistant. |

The "Self-Validating" Storage System

To ensure your storage system is working, include a visual indicator:

-

Protocol: Store a small vial of Titanocene dichloride or a commercial oxygen indicator strip inside the secondary container (desiccator/jar) with your samples.

-

Validation: If the indicator changes color, the inert atmosphere has been compromised.

References

-

Aldrich Technical Bulletin AL-134. Handling Air-Sensitive Reagents. Merck/Sigma-Aldrich.

-

Source:

-

- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience. Context: The foundational text for vacuum line and glovebox techniques.

- Leonard, J., Lygo, B., & Procter, G.Advanced Practical Organic Chemistry. CRC Press.

-

Xue, J., et al. (2022) .[2] Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl. Atmospheric Chemistry and Physics.

-

Source: [Link]

- Context: Mechanistic validation of the radical oxidation p

-

Sources

Procedures for using indoline amines in heterocyclic library generation

Application Notes & Protocols

Topic: Strategic Use of Indoline Amines in Heterocyclic Library Generation for Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold has emerged as a "privileged core" in modern drug discovery, prized for its unique three-dimensional structure and versatile chemical handles that allow for extensive diversification.[1] This application note provides a comprehensive guide for researchers on the strategic implementation of indoline amines in the synthesis of diverse heterocyclic libraries. We delve into the foundational reaction mechanisms, provide detailed, field-proven protocols for key synthetic transformations, and offer insights into library design and diversification. The methodologies covered include the classic Pictet-Spengler reaction, modern multicomponent reactions (MCRs), transition-metal-catalyzed cross-couplings, and strategies for solid-phase synthesis, equipping research scientists with the necessary tools to leverage the indoline core for the generation of novel, high-value compound collections.

The Indoline Scaffold: A Privileged Structure in Medicinal Chemistry

The indoline moiety, consisting of a fused benzene and pyrrolidine ring, is a saturated analog of the indole nucleus. This saturation breaks the planarity of the indole system, imparting a distinct three-dimensional geometry that is highly advantageous for exploring chemical space in drug discovery.[2] The non-coplanar nature of the rings can improve physicochemical properties, such as increasing water solubility and decreasing lipophilicity, compared to their flat aromatic counterparts.[1][2]

The structural features of indoline amines are particularly compelling:

-

Hydrogen Bonding: The nitrogen atom within the five-membered ring can act as both a hydrogen bond donor and acceptor.[2]

-

Hydrophobic Interactions: The benzene ring provides a surface for hydrophobic interactions with protein targets.[2]

-

Multiple Diversification Points: The aromatic ring, the nitrogen atom, and the C2/C3 positions of the pyrrolidine ring all serve as points for chemical modification, allowing for the generation of vast and structurally diverse libraries from a common core.

These properties have led to the discovery of numerous indoline-based compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2][3]

Core Synthetic Strategies for Library Generation

The generation of a heterocyclic library from an indoline core involves a series of strategic chemical transformations designed to introduce diversity and complexity. The choice of reaction depends on the desired final scaffold, the available building blocks, and the scale of the library.

Workflow for Indoline-Based Library Synthesis

The overall process can be visualized as a branched pathway, starting from a functionalized indoline amine and leading to multiple heterocyclic families.

Caption: General workflow for indoline-based library generation.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, providing a robust method for constructing tetrahydro-β-carboline and related scaffolds.[4] The reaction involves the condensation of a β-arylethylamine (in this case, an indoline derivative acting as a tryptamine surrogate) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution and ring closure.[5][6]

Mechanism:

-

Imine Formation: The indoline amine reacts with an aldehyde to form a Schiff base (imine).

-

Iminium Ion Generation: Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion.

-

Cyclization: The electron-rich aromatic ring of the indoline attacks the iminium ion in an intramolecular electrophilic aromatic substitution.

-

Deprotonation: Loss of a proton re-aromatizes the system (in the case of indoles) or neutralizes the intermediate, yielding the final cyclized product.

Caption: Mechanism of the Pictet-Spengler reaction.

This reaction is highly valuable for library synthesis because a wide variety of commercially available aldehydes can be used to introduce diversity at the C-1 position of the resulting tetrahydro-β-carboline scaffold.[7]

Multicomponent Reactions (MCRs)

MCRs are powerful tools for diversity-oriented synthesis, as they allow for the combination of three or more starting materials in a single pot to generate complex molecules with high atom economy.[8][9] Indoline amines can serve as the amine component in several MCRs, most notably Ugi-type reactions.

In a typical Ugi-type MCR involving an indoline, an aldehyde, an isocyanide, and a carboxylic acid (or in some cases, an amine and a carbonium ion precursor) react to form a complex acyclic intermediate, which can then undergo subsequent cyclization to yield novel heterocyclic scaffolds like imidazolones or diketopiperazines.[10][11] The high degree of variability (four independent inputs) makes MCRs exceptionally efficient for rapidly building large and diverse compound libraries.[11]

Transition-Metal-Catalyzed Cross-Coupling

Modern organic synthesis relies heavily on transition-metal catalysis for the formation of C-C and C-N bonds. These methods are indispensable for functionalizing the indoline core.

-

N-Arylation (Buchwald-Hartwig Amination): This palladium-catalyzed reaction allows for the coupling of the indoline nitrogen with a wide range of aryl halides or triflates. This is a primary method for introducing aryl diversity directly onto the heterocyclic core.[12]

-

C-H Activation/Functionalization: More advanced methods focus on the direct functionalization of C-H bonds on the aromatic portion of the indoline. Palladium, rhodium, and iridium catalysts can direct the coupling of various partners to the ortho position of the benzene ring, guided by the nitrogen atom.[13][14][15] This strategy avoids the need for pre-functionalized starting materials, making it a more efficient route for library synthesis.

Caption: Simplified catalytic cycle for N-Arylation.

Solid-Phase Synthesis

For high-throughput library generation, solid-phase synthesis is the method of choice.[16][17] An indoline scaffold can be immobilized on a polymer resin, allowing for sequential reactions to be performed with easy purification by simple filtration and washing.

The key is to use a linker that attaches the indoline to the resin, often through the aromatic ring or an appended functional group. Once attached, the free amine or other reactive sites can be elaborated through various synthetic steps. The final products are then cleaved from the resin in the last step. This approach has been successfully used to generate large libraries of indoline-alkaloid-like polycycles.[18][19]

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and desired product. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Pictet-Spengler Reaction

This protocol describes the synthesis of a 1-substituted-tetrahydro-β-carboline derivative from an indoline precursor.

Materials:

-

Indoline-2-methanamine (or similar tryptamine equivalent) (1.0 equiv)

-

Aldehyde (1.1 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of the indoline amine (1.0 equiv) in anhydrous DCM (0.1 M concentration), add the aldehyde (1.1 equiv).

-

Stir the mixture at room temperature for 30 minutes to allow for initial imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA, 2.0 equiv) dropwise. Causality Note: TFA serves as the acid catalyst to promote the formation of the reactive iminium ion and facilitate the subsequent intramolecular cyclization. Harsher conditions like refluxing HCl may be needed for less reactive substrates.[5]

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction by slowly adding saturated NaHCO₃ solution until the pH is ~8.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure tetrahydro-β-carboline product.

| Aldehyde Input | Product (1-substituent) | Typical Yield |

| Benzaldehyde | Phenyl | 75-90% |

| Isovaleraldehyde | Isobutyl | 60-80% |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 70-85% |

| Cyclohexanecarboxaldehyde | Cyclohexyl | 65-80% |

Protocol 2: Solid-Phase Synthesis of an N-Acylated Indoline Library

This protocol outlines the immobilization of an aminoindoline and subsequent diversification.

Materials:

-

Rink Amide resin (or similar)

-

Fmoc-protected aminoindoline carboxylic acid

-

Coupling agents: HBTU, HOBt

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection agent: 20% piperidine in DMF

-

Diverse set of carboxylic acids for acylation

-

Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to expose the free amine. Wash thoroughly with DMF and DCM.

-

Scaffold Coupling: Dissolve the Fmoc-protected aminoindoline carboxylic acid (3 equiv), HBTU (3 equiv), HOBt (3 equiv), and DIPEA (6 equiv) in DMF. Add this solution to the resin and agitate for 4 hours. Confirm coupling completion with a Kaiser test. Wash the resin.

-

Fmoc Deprotection: Repeat step 2 to expose the indoline nitrogen.

-

Library Diversification (Acylation): a. Split the resin into separate reaction vessels. b. To each vessel, add a unique carboxylic acid (3 equiv) activated with HBTU/HOBt/DIPEA in DMF. c. Agitate for 4 hours, then wash the resin thoroughly with DMF, DCM, and methanol. Dry the resin.

-

Cleavage: Treat the dried resin with the cleavage cocktail (95% TFA/2.5% H₂O/2.5% TIS) for 2 hours. Causality Note: The strong acid (TFA) cleaves the product from the acid-labile linker, while TIS acts as a scavenger to trap reactive cations generated during cleavage.

-

Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.

-

Centrifuge to collect the solid, wash with ether, and dry under vacuum. Purify by preparative HPLC/LC-MS.

Conclusion

Indoline amines represent a fundamentally important class of building blocks for the construction of diverse and medicinally relevant heterocyclic libraries. Their unique three-dimensional structure and synthetic tractability allow for the application of a wide range of synthetic methodologies, from classic cyclizations like the Pictet-Spengler reaction to modern MCRs and transition-metal-catalyzed functionalizations. The protocols and strategies outlined in this guide provide a robust framework for researchers to design and execute the synthesis of novel indoline-based compound collections, paving the way for the discovery of next-generation therapeutics.

References

-

Gulevskaya, A. V., & Nguyen, T. L. (2021). Three-Component Reactions of 3-Arylidene-3H-Indolium Salts, Isocyanides and Amines. Molbank, 2021(2), M1222. [Link]

-

Kaushik, N. K., et al. (2022). Indole and indoline scaffolds in drug discovery. ResearchGate. [Link]

-

Zhang, L., et al. (2023). Development and Application of Indolines in Pharmaceuticals. Chemistry & Biodiversity, 20(2), e202200870. [Link]

-

Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia. [Link]

-

Bruno, A., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15009–15033. [Link]

-

Kim, D., et al. (2024). Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors. Bioorganic & Medicinal Chemistry, 102, 117621. [Link]

-

Hajisha, S., et al. (2018). Recent advances in the application of indoles in multicomponent reactions. RSC Advances, 8(25), 13656–13684. [Link]

-

Rao, R. N., et al. (2017). Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. ACS Combinatorial Science, 19(4), 195–216. [Link]

-

Sapi, J., & Laronze, J.-Y. (2004). Indole based multicomponent reactions towards functionalized heterocycles. ARKIVOC, 2004(7), 208-222. [Link]

-

Abdel-rahman, A. A.-H. (2014). A Novel Multi-Component Reaction of Indoles and Formyl Furochromone was Described for the Synthesis of Indoles Derivatives with Antimicrobial Activity. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 139-146. [Link]

-

ChemEurope. (n.d.). Pictet-Spengler reaction. chemeurope.com. [Link]

-

Larsson, J., et al. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters, 21(16), 6542–6546. [Link]

-

Cacchi, S., & Fabrizi, G. (2012). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 112(7), 4053–4092. [Link]

-

Ielo, L., et al. (2017). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 22(6), 931. [Link]

-

Breinbauer, R., et al. (2005). Stereocontrolled solid-phase synthesis of a 90-membered library of indoline-alkaloid-like polycycles from an enantioenriched aminoindoline scaffold. Angewandte Chemie International Edition, 44(9), 1366-1368. [Link]

-

Isoré, M., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(9), 2765. [Link]

-

Vitale, P. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Catalysts, 8(10), 469. [Link]

-

Cal, P. M. S. D., & P. M. P., Gois. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 462. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indolines. organic-chemistry.org. [Link]

-

McDonald, R. I., et al. (2012). Synthesis of Indolines and Derivatives via Aza-Heck Cyclization. Angewandte Chemie International Edition, 51(38), 9644-9647. [Link]

-

Kim, H., et al. (2021). Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. Chemical Science, 12(3), 1159-1165. [Link]

-

Yousuf, M. A., & D'Souza, L. J. M. (2013). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. International Journal of Molecular Sciences, 14(1), 1836-1853. [Link]

-

Ali, D., et al. (2024). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 14(30), 21473-21493. [Link]

-

Li, M., et al. (2024). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules, 29(1), 1. [Link]

-

Dolby, L. J., & Gribble, G. W. (1996). A convenient preparation of indoline. Journal of Heterocyclic Chemistry, 3(2), 124-125. [Link]

-

Wang, D., et al. (2022). Transition-metal-catalyzed enantioselective C–N cross-coupling. Chemical Society Reviews, 51(20), 8566-8591. [Link]

-

Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press. [Link]

-

ZORA. (2020). Preparation of Indolenines via Nucleophilic Aromatic Substitution and Synthesis of Mangrolide Hybrids. ZORA (Zurich Open Repository and Archive). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. Pictet-Spengler_reaction [chemeurope.com]

- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the application of indoles in multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13321A [pubs.rsc.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. mdpi.com [mdpi.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Indoline synthesis [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies [mdpi.com]

- 17. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles [mdpi.com]

- 18. Stereocontrolled solid-phase synthesis of a 90-membered library of indoline-alkaloid-like polycycles from an enantioenriched aminoindoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rochester.userservices.exlibrisgroup.com [rochester.userservices.exlibrisgroup.com]

Application Note: Crystallization Strategies for Salts of 1-(2,3-dihydro-1H-indol-5-yl)ethan-1-amine

Introduction: The Critical Role of Crystallization in Drug Development

This compound is a chiral primary amine containing an indoline scaffold, a common motif in pharmacologically active compounds. As with many active pharmaceutical ingredients (APIs), the free base may exhibit suboptimal physicochemical properties, such as poor aqueous solubility, limited stability, or challenging handling characteristics (e.g., being an oil or amorphous solid). The formation of a salt is a fundamental and highly effective strategy to modulate these properties.[2]

Crystallization is the cornerstone of API manufacturing, serving not only as a purification step but also as the method to isolate the desired solid-state form.[3] A well-controlled crystallization process ensures the consistent production of a specific salt form with the right crystalline lattice (polymorph), particle size, and morphology, all of which are critical for bioavailability, stability, and manufacturability of the final drug product.[4]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on systematic salt screening and the subsequent application of various crystallization methods for salts of this compound. The protocols are designed to be robust and explain the scientific rationale behind key experimental decisions.

Foundational Strategy: Salt Screening and Selection

Before developing a specific crystallization process, one must first identify a suitable salt form. A salt screen is an empirical process to discover crystalline salts with desirable properties.[5][6] The primary amine in the target molecule (pKa estimated ~9-10) readily forms salts with various acids. The goal is to identify a counter-ion that yields a stable, crystalline solid with favorable characteristics.

Rationale for Salt Selection

The choice of a salt former can profoundly impact:

-

Aqueous Solubility: Can be modulated by orders of magnitude.[2]

-

Crystallinity: A crystalline solid is preferred over amorphous material for stability and purification.

-

Hygroscopicity: The tendency to absorb atmospheric moisture, which affects handling and stability.

-

Melting Point & Thermal Stability: Higher melting points are often indicative of greater lattice stability.

-

Polymorphism: The propensity to exist in multiple crystalline forms.[4]

General Salt Screening Workflow

A parallel, microplate-based approach is often efficient for initial screening with minimal material.[7] The general workflow involves reacting the free base with a library of pharmaceutically acceptable acids in various solvents and inducing precipitation.

Protocol: High-Throughput Salt Screening

Objective: To rapidly identify promising crystalline salts of this compound.

Materials:

-

This compound (free base)

-

Counter-ion library (See Table 1)

-

Solvent library (See Table 2)

-

96-well microplates (polypropylene)

-

Multichannel pipette

-

Plate shaker/vortexer

-

Microscope

Procedure:

-

Prepare Stock Solution of Free Base: Dissolve the free base in a suitable solvent (e.g., ethanol) to a known concentration (e.g., 50 mg/mL).

-

Prepare Counter-ion Solutions: Prepare equimolar stock solutions of the selected acids in a compatible solvent (e.g., ethanol or water).

-

Dispensing: Using a multichannel pipette, add a fixed volume of the free base solution (e.g., 100 µL, containing ~5 mg of sample) to each well of the microplate.[7]

-

Addition of Acids: Add an equimolar amount of each counter-ion solution to the respective wells.

-

Induce Precipitation:

-

Cycle 1 (Ambient): Seal the plate and shake at room temperature for 2-4 hours. Observe for any solid formation.

-

Cycle 2 (Cooling): Transfer the plate to a refrigerator (4°C) overnight. Observe again.

-

Cycle 3 (Evaporation): Puncture the seal on the wells and allow the solvent to evaporate slowly in a fume hood or under a gentle stream of nitrogen.

-

-

Observation & Scoring: After each cycle, examine the wells under a microscope. Note the morphology: crystalline (needles, plates, prisms), amorphous solid, oil, or clear solution. Birefringence under cross-polarized light is a strong indicator of crystallinity.

-

Scale-Up & Characterization: Promising crystalline hits should be scaled up (10-20 mg) to generate sufficient material for characterization by Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

| Table 1: Common Counter-ions for Salt Screening [7][8] | |

| Strong Acids | Hydrochloric (HCl), Hydrobromic (HBr), Sulfuric (H₂SO₄), Methanesulfonic (mesylate), Benzenesulfonic (besylate) |

| Weak Carboxylic Acids | Acetic, Succinic, Fumaric, Maleic, Citric, Oxalic |

| Chiral Acids (for resolution) | L-(+)-Tartaric, D-(-)-Tartaric, (S)-(+)-Mandelic, (R)-(-)-Mandelic |

| Table 2: Recommended Solvents for Screening (Categorized by ICH Guidelines[8]) | |

| Class 3 (Low Toxic Potential) | Ethanol, Isopropanol (IPA), Acetone, Ethyl Acetate, Water, Heptane |

| Class 2 (Use should be limited) | Acetonitrile, Methanol, Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene |

Core Crystallization Methodologies

Once a promising salt has been identified, the next step is to develop a robust crystallization protocol. The generation of supersaturation is the driving force for crystallization.[3][9] This can be achieved through several methods.

Cooling Crystallization

Applicability: Ideal for salts that are stable at elevated temperatures and show a steep solubility curve versus temperature.

Protocol: Controlled Cooling Crystallization

-

Solubility Determination: Determine the solubility of the salt in a chosen solvent (e.g., isopropanol) at various temperatures (e.g., 25°C, 40°C, 60°C) to confirm a positive temperature coefficient.

-

Dissolution: Add the salt to the solvent in a jacketed reactor vessel. Heat the mixture to a temperature where all the solid dissolves (e.g., 60°C). A 5-10% excess of solvent is recommended to ensure complete dissolution.

-

Clarification (Optional): If any particulate matter is present, perform a hot filtration to ensure a clear solution.

-

Seeding (Recommended): Once the solution enters the metastable zone (supersaturated but not yet nucleating), add a small quantity (0.1-1% w/w) of seed crystals of the desired polymorph. This provides a template for growth and improves control over the final crystal form and size.

-

Maturation: Hold the resulting slurry at the final, lower temperature (e.g., 5°C) with gentle agitation for several hours. This "aging" or "maturation" period allows the system to reach equilibrium.

-

Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Anti-solvent Crystallization

Principle: This method involves adding a second solvent (the "anti-solvent") in which the solute is poorly soluble to a solution of the solute in a good solvent.[4][13] This reduces the overall solubility of the solute in the mixed solvent system, inducing supersaturation and crystallization.[14][15]

Applicability: Very useful for compounds that are highly soluble in a particular solvent or are thermally sensitive, making cooling crystallization difficult. It is a common method for final API isolation.[10]

Protocol: Anti-solvent Addition

-

Solvent/Anti-solvent Selection: Choose a miscible solvent pair. The "solvent" should readily dissolve the salt, while the "anti-solvent" should not. Common pairs include Ethanol/Water, Acetone/Heptane, or THF/Hexane.

-

Dissolution: Dissolve the salt in the minimum amount of the "good" solvent at a constant temperature (e.g., 25°C).

-

Anti-solvent Addition: Add the anti-solvent slowly and at a controlled rate to the stirred solution. Rapid addition can lead to high local supersaturation, causing the substance to "oil out" or precipitate as an amorphous solid.

-

Seeding (Optional but Recommended): Seed the solution just before or at the point of nucleation to control the polymorphic form.

-

Equilibration: After the addition is complete, stir the slurry for 1-2 hours to ensure the crystallization is complete.

-

Isolation: Filter the crystals, wash with a solvent mixture rich in the anti-solvent, and dry.

Vapor Diffusion Crystallization

Principle: This is a gentle technique ideal for growing high-quality single crystals for X-ray analysis, especially when only small amounts of material are available.[16] A solution of the compound is allowed to equilibrate with a larger reservoir of a volatile anti-solvent via the vapor phase. The anti-solvent slowly diffuses into the compound's solution, gradually inducing crystallization.[17][18]

Applicability: Primarily for generating single crystals for structural elucidation. Not typically used for bulk manufacturing.

Protocol: Sitting Drop Vapor Diffusion

-

Setup: Place a small volume (e.g., 500 µL) of a volatile anti-solvent (e.g., pentane or diethyl ether) in the bottom of a small, sealable vial or well (the reservoir).

-

Sample Preparation: In a smaller inner vial (or on a "bridge" in a crystallization plate), place a small drop (2-10 µL) of a concentrated solution of the salt in a less volatile solvent (e.g., ethyl acetate or dichloromethane).[17][19]

-